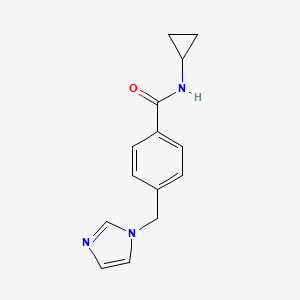
N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide, also known as CIBP, is a compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of imidazole-containing compounds and has been found to have potential applications in the treatment of various diseases.
作用機序
The mechanism of action of N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in the development of cancer and insulin resistance. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. It also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. In addition, it has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
実験室実験の利点と制限
One of the advantages of using N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method. It also has good stability and solubility in various solvents. However, one of the limitations is its low bioavailability, which may limit its effectiveness in vivo. In addition, more studies are needed to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for the study of N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide. One direction is to improve its bioavailability and pharmacokinetic properties to enhance its effectiveness in vivo. Another direction is to study its potential applications in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. In addition, more studies are needed to determine its mechanism of action and potential side effects.
合成法
The synthesis of N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in anhydrous conditions under inert atmosphere. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of type 2 diabetes by improving insulin sensitivity. In addition, it has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-cyclopropyl-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-13-5-6-13)12-3-1-11(2-4-12)9-17-8-7-15-10-17/h1-4,7-8,10,13H,5-6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUNAGVWBSUZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinyl)benzoate](/img/structure/B6103006.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6103026.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6103029.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-thienyl)propanamide](/img/structure/B6103033.png)
![2-(2-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6103036.png)
![3-{2-[(3,5-di-tert-butylphenyl)sulfinyl]ethyl}pyridine oxalate](/img/structure/B6103043.png)
![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B6103049.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6103058.png)
![1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol)](/img/structure/B6103059.png)
![2-[2-amino-1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6103066.png)
![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)